molecular formula C8H9N5O4 B1436564 9-Carboxymethoxymethylguanine CAS No. 80685-22-9

9-Carboxymethoxymethylguanine

Cat. No. B1436564
CAS RN: 80685-22-9
M. Wt: 239.19 g/mol
InChI Key: MICNQLKUSOVNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Carboxymethoxymethylguanine (CMMG) is known as the principal metabolite of the antiviral medication aciclovir and its prodrug valaciclovir . It has been suggested as the causative agent in the neuropsychiatric side effects sometimes associated with these medications .


Synthesis Analysis

Acyclovir is metabolized by the alcohol dehydrogenase (ADH) enzyme to Acyclovir aldehyde, and acyclovir aldehyde is subsequently metabolized by the aldehyde dehydrogenase (ALDH) enzyme to 9-Carboxymethoxymethylguanine (CMMG) .


Molecular Structure Analysis

The molecular formula of CMMG is C8H9N5O4 . The average mass is 239.188 Da and the monoisotopic mass is 239.065460 Da .

Scientific Research Applications

Analytical Method Development

9-Carboxymethoxymethylguanine (CMMG) has been a focus in the development of analytical methods for the determination of its presence in biological fluids. Darville, Lovering, and MacGowan (2007) highlighted the use of high-performance liquid chromatography (HPLC) for the simultaneous determination of aciclovir and CMMG in human serum and cerebrospinal fluid. The method demonstrated high recovery rates and precise detection capabilities, with minimal interference from other substances. This suggests the importance of CMMG monitoring in clinical settings, especially considering its role as a metabolite of aciclovir and its potential neurotoxicity (Darville, Lovering, & MacGowan, 2007).

Similarly, Ärlemalm, Helldén, Karlsson, and Carlsson (2022) described a novel LC–MS/MS analytical method for the simultaneous analysis of acyclovir, its metabolite CMMG, ganciclovir, and penciclovir in human serum. This method provided accurate and reproducible results, making it an effective tool for therapeutic drug monitoring, especially considering the neurotoxic potential of CMMG in patients with impaired renal function or neurotoxic symptoms (Ärlemalm, Helldén, Karlsson, & Carlsson, 2022).

Computational Studies on DNA Interactions

In computational chemistry, CMMG's base analog, 9-methylguanine, was used to study hydrogen bonding interactions and tautomerism, which are crucial for understanding DNA base pairing and mutagenesis. Samiilenko et al. (2004) investigated the interactions of 9-methylguanine with carboxylate ion and Na+ ions, revealing the formation of complexes and highlighting the biological significance of these interactions in nucleic acid chemistry and drug design (Samiilenko et al., 2004).

Freccero, Gandolfi, and Sarzi-Amadè (2003) studied the alkylation reaction of 9-methyladenine and 9-methylguanine, focusing on the reactivity and stability of resulting adducts. Their findings provide insights into the alkylation mechanisms of nucleobases, which is important for understanding DNA damage and repair mechanisms (Freccero, Gandolfi, & Sarzi-Amadè, 2003).

Safety And Hazards

CMMG is present in serum and cerebral spinal fluid. In patients with neuropsychiatric side effects, significantly higher serum CMMG levels have been demonstrated . Most affected patients had renal impairment . It’s important to note that aciclovir dosing should always be adjusted for renal function and patients adequately hydrated prior to oral or intravenous administration .

Future Directions

The determination of CMMG levels in serum may be a useful tool in supporting the diagnosis of ACV-associated neuropsychiatric symptoms . Furthermore, the monitoring of CMMG levels may prevent the emergence of symptoms . If distinguishing worsening encephalitis from neurotoxicity proves difficult, a trial of haemodialysis might be appropriate .

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICNQLKUSOVNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230501
Record name 9-Carboxymethoxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Carboxymethoxymethylguanine

CAS RN

80685-22-9
Record name 9-Carboxymethoxymethylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80685-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Carboxymethoxymethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Carboxymethoxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CARBOXYMETHOXYMETHYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Carboxymethoxymethylguanine
Reactant of Route 2
Reactant of Route 2
9-Carboxymethoxymethylguanine
Reactant of Route 3
9-Carboxymethoxymethylguanine
Reactant of Route 4
Reactant of Route 4
9-Carboxymethoxymethylguanine
Reactant of Route 5
9-Carboxymethoxymethylguanine
Reactant of Route 6
Reactant of Route 6
9-Carboxymethoxymethylguanine

Citations

For This Compound
466
Citations
I Kacirova, R Urinovska, J Sagan - Biomedicine & Pharmacotherapy, 2022 - Elsevier
… High serum concentrations of the acyclovir main metabolite 9- carboxymethoxymethylguanine in renal failure patients with acyclovir-related neuropsychiatric side effects: an …
Number of citations: 2 www.sciencedirect.com
A Helldén, I Odar‐Cederlöf, P Diener… - Nephrology Dialysis …, 2003 - academic.oup.com
… main metabolite 9‐carboxymethoxymethylguanine (CMMG) correlated to these symptoms. … and aldehyde dehydrogenase to 9‐carboxymethoxymethylguanine (CMMG) and to a smaller …
Number of citations: 116 academic.oup.com
JO Svensson, L Barkholt, J Säwe - Journal of Chromatography B …, 1997 - Elsevier
A reversed-phase ion-pair high-performance liquid chromatography method for the determination of acyclovir and its metabolite 9-carboxymethoxymethylguanine is described. The …
Number of citations: 71 www.sciencedirect.com
K Abe, A Kaizaki-Mitsumoto, T Saito… - Fundamental …, 2021 - jstage.jst.go.jp
Fundamental Toxicological Sciences Page 1 Time-dependent changes in serum concentrations of acyclovir and its metabolite, 9-carboxymethoxymethylguanine, in a patient with …
Number of citations: 1 www.jstage.jst.go.jp
A Ärlemalm, A Helldén, L Karlsson… - Biomedical …, 2022 - Wiley Online Library
… drugs acyclovir, its metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir … Acyclovir’s main metabolite 9-carboxymethoxymethylguanine is a presumptive neurotoxin …
R Unita, K Adachi, A Inada, M Shimizu, S Beppu… - Journal of Infection and …, 2023 - Elsevier
… is excreted mainly into urine in its unchanged form (∼85%) [1,2]; however, some acyclovir is oxidatively metabolized by aldehyde dehydrogenases to 9-carboxymethoxymethylguanine (…
Number of citations: 4 www.sciencedirect.com
JM Darville, AM Lovering, AP MacGowan - International journal of …, 2007 - Elsevier
9-Carboxymethoxymethylguanine (CMMG), the main metabolite of aciclovir (ACV), is a putative neurotoxin. Measurement of CMMG in body fluids may aid patient management. We …
Number of citations: 9 www.sciencedirect.com
R Urinovska, I Kacirova, J Sagan - Journal of Separation …, 2021 - Wiley Online Library
… and rapid ultra-high-performance liquid chromatography coupled with mass spectrometry method was developed for acyclovir and its metabolite 9-carboxymethoxymethylguanine in …
A Helldén, J Lycke, T Vander… - Journal of …, 2006 - academic.oup.com
… previously found that subjects with aciclovir-related neuropsychiatric symptoms have increased serum concentrations of aciclovir's main metabolite, 9-carboxymethoxymethylguanine (…
Number of citations: 73 academic.oup.com
P de Miranda, HC Krasny, DA Page, GB Elion - Journal of Pharmacology …, 1981 - ASPET
… Minor urinary metabolites were identified as 9-carboxymethoxymethylguanine and 8-hydroxy-9-(2-hydroxy-ethoxymethyl)guanine. There was no enhanced metabolism of the drug after …
Number of citations: 132 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.